![molecular formula C21H27N5O2 B2983942 6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893947-35-8](/img/structure/B2983942.png)
6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Description
6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex heterocyclic compound. Its systematic name indicates its structure: a dihydropurinoimidazole ring fused with an ethylphenyl group and a 3-methylbutyl substituent. The imidazole core, with two double bonds and two nitrogen atoms, plays a crucial role in its pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves intricate steps, including cyclization reactions, functional group modifications, and stereochemistry control. Researchers have explored various synthetic routes, aiming for high yields and purity. Detailed studies on the reaction mechanisms, reagents, and conditions are essential to optimize the synthesis .
Molecular Structure Analysis
The molecular structure of 6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione reveals its three-dimensional arrangement. The imidazole ring, fused with the purine moiety, contributes to its biological activity. Analyzing bond angles, torsion angles, and intermolecular interactions provides insights into its stability and reactivity .
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial for drug development. Investigate its behavior under various conditions, such as acidic or basic environments, oxidation, and reduction. Identify potential functional group transformations and explore the regioselectivity of substitution reactions. Mechanistic studies can elucidate reaction pathways and guide further modifications .
Physical And Chemical Properties Analysis
Characterize the compound’s physical properties, including solubility, melting point, and stability. Investigate its UV-Vis absorption spectrum, IR vibrational modes, and NMR chemical shifts. Assess its lipophilicity, partition coefficient, and bioavailability. These properties impact drug formulation and delivery .
Mechanism of Action
The pharmacological activity of 6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione likely involves interactions with biological targets. Investigate its binding affinity, receptor selectivity, and mode of action. Computational modeling and docking studies can predict its interactions with enzymes, receptors, or nucleic acids. Understanding the mechanism will aid in drug design and optimization .
Safety and Hazards
properties
IUPAC Name |
6-(4-ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-5-15-6-8-16(9-7-15)24-12-13-25-17-18(22-20(24)25)23(4)21(28)26(19(17)27)11-10-14(2)3/h6-9,14H,5,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVVCCBMIIKTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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